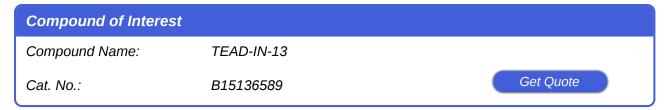




Application Notes and Protocols: TEAD-IN-13 in Combination Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway.[1] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival.[3][4] Aberrant activation of the YAP/TAZ-TEAD axis has been identified as a key oncogenic driver and a mechanism of resistance to targeted therapies.[1]

TEAD-IN-13 is a potent and selective small molecule inhibitor of the TEAD family of transcription factors. By binding to the central lipid pocket of TEAD, it allosterically disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting their transcriptional activity.[5] This mechanism makes **TEAD-IN-13** a promising therapeutic agent for cancers with a dysregulated Hippo pathway. Furthermore, emerging preclinical evidence suggests that combining **TEAD-IN-13** with other targeted cancer drugs, such as KRAS and EGFR inhibitors, can lead to synergistic anti-tumor effects and overcome acquired resistance.[6][7]

These application notes provide a comprehensive overview of the preclinical data on **TEAD-IN-13** in combination with other cancer drugs, along with detailed protocols for key experimental assays to evaluate such combinations.



Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TEAD inhibitors in combination with other targeted cancer therapies.

Table 1: In Vitro Efficacy of TEAD Inhibitor Combinations in Cancer Cell Lines

Cell Line	Cancer Type	Combinat ion	IC50 (Single Agent)	IC50 (Combina tion)	Synergy Score (Bliss)	Referenc e
NCI-H358	NSCLC (KRAS G12C)	K-975 + Adagrasib	K-975: >10 μM; Adagrasib: ~1 μM	K-975: ~1 μM; Adagrasib: ~0.1 μM	>10	[6]
HOP-62	NSCLC (KRAS G12C)	K-975 + Adagrasib	K-975: >10 μM; Adagrasib: ~5 μM	K-975: ~2 μM; Adagrasib: ~0.5 μM	>15	[6]
PC-9	NSCLC (EGFR ex19del)	VT104 + Osimertinib	VT104: ~1 μM; Osimertinib : ~10 nM	VT104: ~0.2 μM; Osimertinib : ~1 nM	Not Reported	[8][9]
HCC827	NSCLC (EGFR ex19del)	VT104 + Osimertinib	VT104: ~1.5 μM; Osimertinib : ~15 nM	VT104: ~0.3 μM; Osimertinib : ~2 nM	Not Reported	[8][9]
MSTO- 211H	Mesothelio ma (NF2 mutant)	GNE-7883 + Sotorasib	GNE-7883: ~50 nM; Sotorasib: >10 μM	GNE-7883: ~10 nM; Sotorasib: ~1 μM	Not Reported	[10]

Table 2: In Vivo Efficacy of TEAD Inhibitor Combinations in Xenograft Models



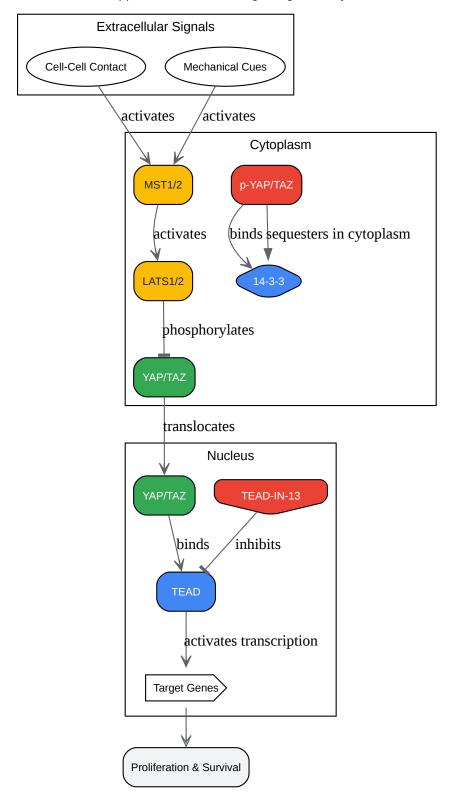
Xenograft Model	Cancer Type	Combinatio n	Tumor Growth Inhibition (TGI) - Single Agent	TGI - Combinatio n	Reference
NCI-H358-R (Sotorasib Resistant)	NSCLC (KRAS G12C)	GNE-7883 + Sotorasib	GNE-7883: ~20%; Sotorasib: ~10%	~80%	[10]
NCI-H358-P (Parental)	NSCLC (KRAS G12C)	GNE-7883 + Sotorasib	GNE-7883: ~30%; Sotorasib: ~50%	>90% (regression)	[10]
PC-9	NSCLC (EGFR ex19del)	VT104 + Afatinib	VT104: ~25%; Afatinib: ~40%	~75%	[8]

Signaling Pathways and Experimental Workflows Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a key regulator of tissue growth and its dysregulation is a hallmark of many cancers. The diagram below illustrates the core components of this pathway and the mechanism of action of TEAD inhibitors.

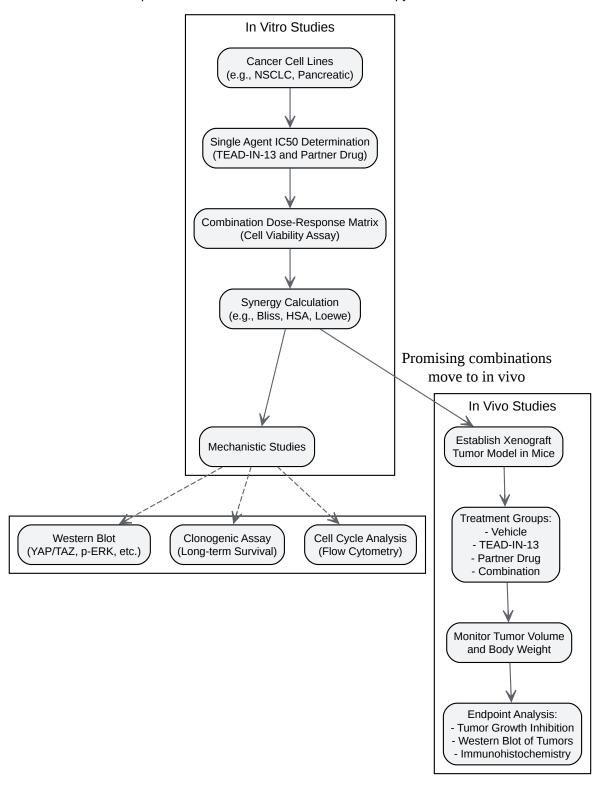


Hippo-YAP/TAZ-TEAD Signaling Pathway





Experimental Workflow for Combination Therapy Evaluation



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